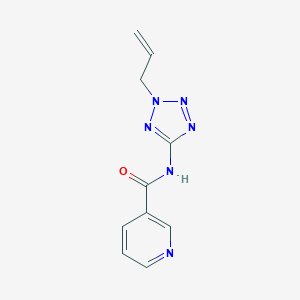
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, also known as ATN-161, is a peptide that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2000 by researchers at the University of Illinois, and since then, it has been the subject of numerous scientific studies.
作用机制
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide works by binding to the α5β1 integrin receptor, which is found on the surface of many different types of cells. By blocking this receptor, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide prevents cells from adhering to the extracellular matrix, which is necessary for cell migration and invasion. This makes N-(2-allyl-2H-tetraazol-5-yl)nicotinamide a promising candidate for cancer treatment, as it could potentially prevent the spread of cancer cells throughout the body.
生化和生理效应
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell adhesion, migration, and invasion in vitro, and it has also been shown to reduce tumor growth and metastasis in animal models. Additionally, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has been shown to promote wound healing and tissue repair in several different contexts.
实验室实验的优点和局限性
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)nicotinamide in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)nicotinamide is that it can be difficult to work with in certain contexts, as it is prone to aggregation and precipitation.
未来方向
There are many potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)nicotinamide. One area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Additionally, researchers are exploring the use of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide in tissue engineering and regenerative medicine, as it has been shown to promote wound healing and tissue repair. Finally, there is ongoing research into the mechanisms of action of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, as well as the development of new derivatives and analogs with improved properties and efficacy.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, or N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, is a promising peptide with a range of potential therapeutic applications. It has been extensively studied for its ability to block the α5β1 integrin receptor and prevent cell adhesion, migration, and invasion. While there are some limitations to working with N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, its ease of synthesis and wealth of available information make it a valuable tool for scientific research. With ongoing research into its mechanisms of action and potential applications, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide is likely to continue to be an important area of study in the years to come.
合成方法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide involves several steps, starting with the preparation of the tetrazole ring and the nicotinamide moiety. These two components are then combined using a coupling reagent to form the final product. The process is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer treatment, wound healing, and tissue repair. It works by blocking the interaction between integrin α5β1 and the extracellular matrix, which is essential for cell adhesion and migration.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide |
|---|---|
分子式 |
C10H10N6O |
分子量 |
230.23 g/mol |
IUPAC 名称 |
N-(2-prop-2-enyltetrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N6O/c1-2-6-16-14-10(13-15-16)12-9(17)8-4-3-5-11-7-8/h2-5,7H,1,6H2,(H,12,14,17) |
InChI 键 |
IJFXKVCDJGAIHC-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
规范 SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

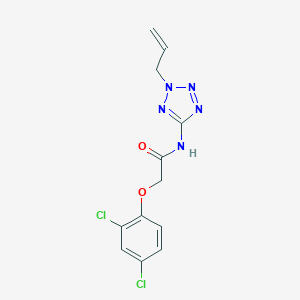
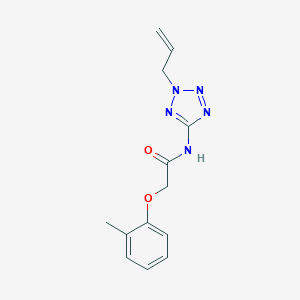
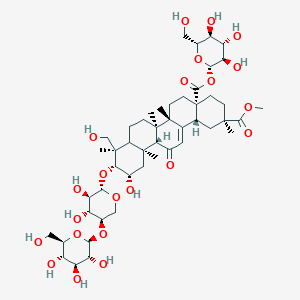
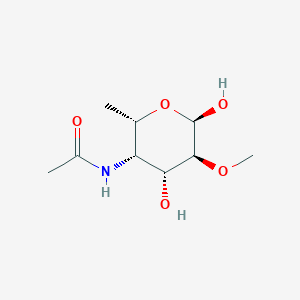
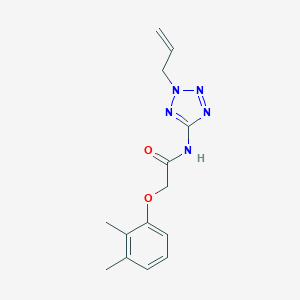
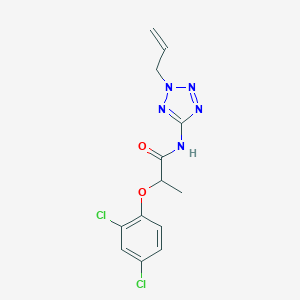
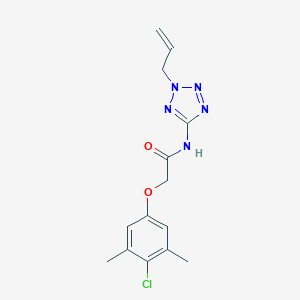
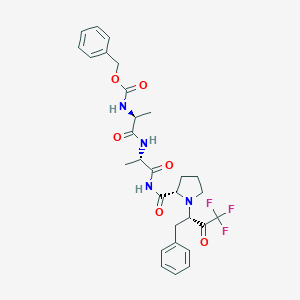
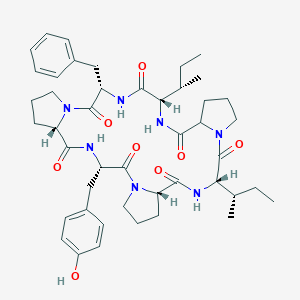
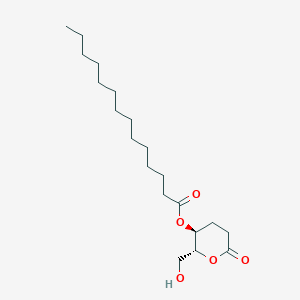
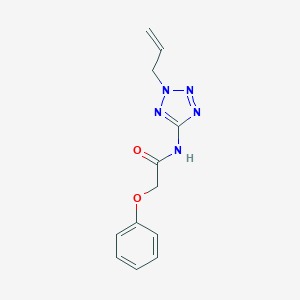
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)